Hexacosanedioate(2-)
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Overview
Description
Hexacosanedioate(2-) is a dicarboxylic acid dianion obtained by deprotonation of both carboxy groups of hexacosanedioic acid; major species at pH 7.3. It is a conjugate base of a hexacosanedioic acid.
Scientific Research Applications
Nerve Regeneration Enhancement
Hexacosanedioate(2-), as a long-chain fatty alcohol n-hexacosanol, has been shown to enhance nerve regeneration. A study conducted on mice demonstrated that n-hexacosanol increased the regeneration rate of sensory fibers in the sciatic nerve post-injury. This was evident through improved neuromuscular function, quicker clinical signs of recovery, and increased regenerating fiber numbers, diameter, and myelin thickness (Azzouz et al., 1996).
Effect on Plant Bioactive Compounds
In plant research, specifically in Astragalus membranaceus var. mongholicus, the use of volatile organic compounds like hexanal (similar in structure to hexacosanedioate(2-)) was found to influence the accumulation of bioactive metabolites. This study highlighted the role of such compounds in shaping the production of bioactive products in plants (Sun et al., 2022).
Effects on Macrophages
Another study found that n-hexacosanol affects macrophages, a cell type largely represented in the brain. It was observed to induce significant morphological changes and increase the phagocytosis capacity of these cells, suggesting an impact on macrophage functions which could be relevant in neurodegenerative diseases (Moosbrugger et al., 1992).
Polymer Applications
In the field of polymer science, hexacosanedioate(2-) derivatives have been used to develop biodegradable polyesters. For instance, 1,26-hexacosanedioic acid, derived from the self-metathesis of erucic acid, was used to create high-melting, high-crystallinity aliphatic polyesters, presenting a sustainable alternative to fossil resource-based materials (Vilela et al., 2012).
Sustained-Release Drug Delivery
Hexacosanedioate(2-) related compounds, like hexacosanol, have also been investigated for their potential in drug delivery systems. A study exploring sustained-release allopurinol solid lipospheres found that hexacosanol could enhance drug encapsulation efficiency and modulate the rate of drug release, indicating its utility in pharmaceutical formulations (El-Gibaly & Abdel-Ghaffar, 2005).
Properties
Molecular Formula |
C26H48O4-2 |
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Molecular Weight |
424.7 g/mol |
IUPAC Name |
hexacosanedioate |
InChI |
InChI=1S/C26H50O4/c27-25(28)23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h1-24H2,(H,27,28)(H,29,30)/p-2 |
InChI Key |
JJWZFUFNJNGKAF-UHFFFAOYSA-L |
Canonical SMILES |
C(CCCCCCCCCCCCC(=O)[O-])CCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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